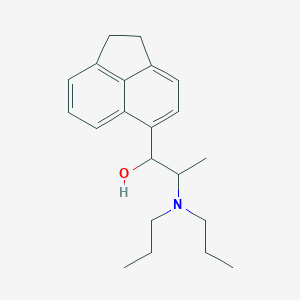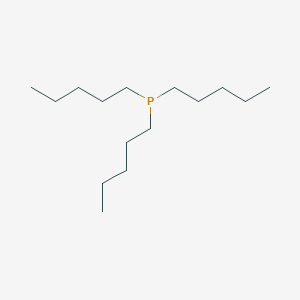
Phosphine, tripentyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine, tripentyl- is an organophosphorus compound with the chemical formula ( \text{P(C}5\text{H}{11})_3 ). It is a tertiary phosphine, meaning it has three alkyl groups attached to the phosphorus atom. This compound is known for its applications in organic synthesis and as a ligand in coordination chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphine, tripentyl- can be synthesized through the reaction of phosphorus trichloride with pentylmagnesium bromide or pentyl lithium. The general reaction is as follows: [ \text{PCl}_3 + 3 \text{C}5\text{H}{11}\text{MgBr} \rightarrow \text{P(C}5\text{H}{11})_3 + 3 \text{MgBrCl} ] This reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of phosphine, tripentyl- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine, tripentyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction typically occurs at room temperature.
Reduction: It can reduce compounds such as sulfoxides to sulfides.
Substitution: It reacts with alkyl halides to form phosphonium salts.
Major Products Formed
Oxidation: Tripentylphosphine oxide.
Reduction: Corresponding reduced products such as sulfides.
Substitution: Phosphonium salts.
Applications De Recherche Scientifique
Phosphine, tripentyl- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biological systems as a reducing agent.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Used in the production of various chemicals and materials, including polymers and catalysts.
Mécanisme D'action
Phosphine, tripentyl- exerts its effects primarily through its ability to donate electrons. As a ligand, it coordinates with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal center.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: Another tertiary phosphine with phenyl groups instead of pentyl groups.
Triethylphosphine: A tertiary phosphine with ethyl groups.
Tributylphosphine: A tertiary phosphine with butyl groups.
Uniqueness
Phosphine, tripentyl- is unique due to its longer alkyl chains, which can influence its steric and electronic properties. This can affect its reactivity and the stability of the complexes it forms. Compared to triphenylphosphine, it is more flexible and less sterically hindered, making it suitable for different types of reactions and applications.
Propriétés
Numéro CAS |
10496-10-3 |
|---|---|
Formule moléculaire |
C15H33P |
Poids moléculaire |
244.40 g/mol |
Nom IUPAC |
tripentylphosphane |
InChI |
InChI=1S/C15H33P/c1-4-7-10-13-16(14-11-8-5-2)15-12-9-6-3/h4-15H2,1-3H3 |
Clé InChI |
IWPNEBZUNGZQQQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCP(CCCCC)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


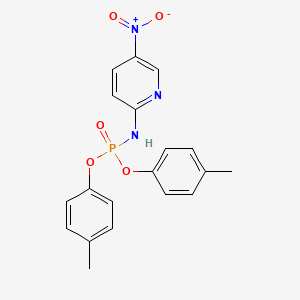
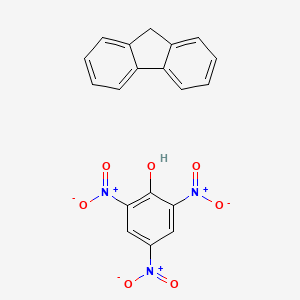
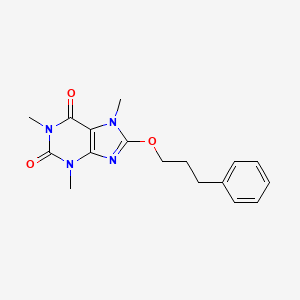
![N-benzyl-2-[[2-(benzylcarbamoyl)phenyl]disulfanyl]benzamide](/img/structure/B14738358.png)
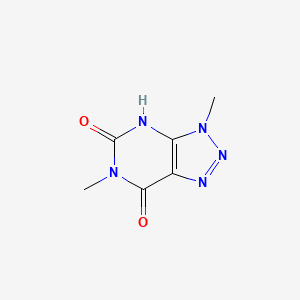
![1-[(But-2-en-1-yl)sulfanyl]but-2-ene](/img/structure/B14738370.png)
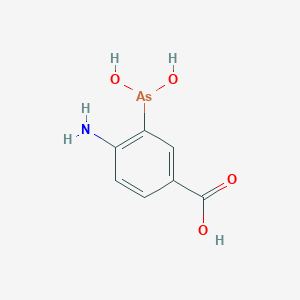
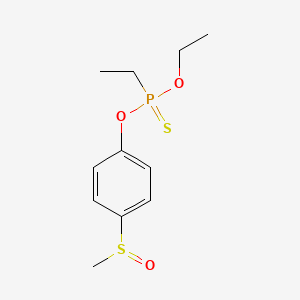
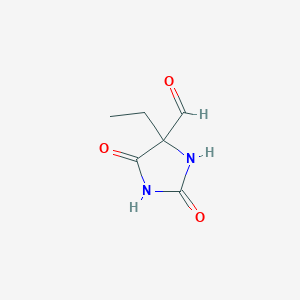
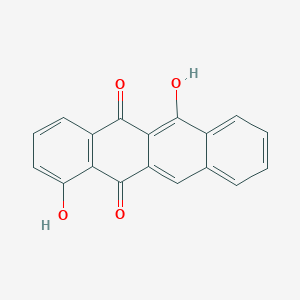
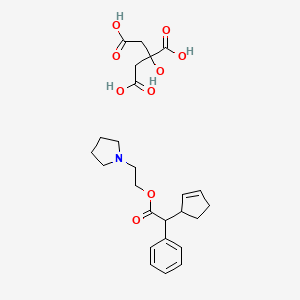
![4-phenyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide](/img/structure/B14738406.png)

